molecular formula C24H20Br2N2 B10928470 3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10928470
M. Wt: 496.2 g/mol
InChI Key: NASWSHOVCFCXDH-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole typically involves the reaction of appropriate bromophenyl and ethylphenyl precursors with a pyrazole-forming reagent. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 50-100°C to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method. These systems allow for the direct introduction of functional groups into the pyrazole ring, resulting in a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole is unique due to the presence of bromine atoms in the phenyl rings. Bromine atoms can significantly influence the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C24H20Br2N2

Molecular Weight

496.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-(2-ethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H20Br2N2/c1-3-17-6-4-5-7-22(17)28-24(19-10-14-21(26)15-11-19)16(2)23(27-28)18-8-12-20(25)13-9-18/h4-15H,3H2,1-2H3

InChI Key

NASWSHOVCFCXDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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